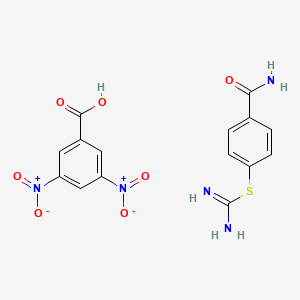
4-(氨基甲酰硫基)苯甲酰胺 3,5-二硝基苯甲酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Carbamimidoylsulfanyl)benzamide 3,5-Dinitrobenzoate is a chemical compound with the molecular formula C15H13N5O7S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of both carbamimidoylsulfanyl and dinitrobenzoate functional groups, which contribute to its reactivity and versatility in chemical reactions.
科学研究应用
4-(Carbamimidoylsulfanyl)benzamide 3,5-Dinitrobenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
准备方法
The synthesis of 4-(Carbamimidoylsulfanyl)benzamide 3,5-Dinitrobenzoate typically involves multiple steps, starting with the preparation of the individual components. The synthetic route may include the following steps:
Preparation of 4-(Carbamimidoylsulfanyl)benzamide: This can be achieved by reacting 4-aminobenzenesulfonamide with thiocarbamoyl chloride under controlled conditions.
Preparation of 3,5-Dinitrobenzoic Acid: This involves the nitration of benzoic acid using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves the coupling of 4-(Carbamimidoylsulfanyl)benzamide with 3,5-dinitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反应分析
4-(Carbamimidoylsulfanyl)benzamide 3,5-Dinitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 4-(Carbamimidoylsulfanyl)benzamide 3,5-Dinitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Modulating Cellular Signaling: It can influence cellular signaling pathways, leading to changes in cell behavior and function.
相似化合物的比较
4-(Carbamimidoylsulfanyl)benzamide 3,5-Dinitrobenzoate can be compared with other similar compounds, such as:
4-(Carbamimidoylsulfanyl)benzamide: Lacks the dinitrobenzoate group, resulting in different reactivity and applications.
3,5-Dinitrobenzoic Acid: Lacks the carbamimidoylsulfanyl group, leading to different chemical properties and uses.
4-(Carbamimidoylsulfanyl)benzoic Acid: Similar structure but different functional groups, affecting its reactivity and applications.
The uniqueness of 4-(Carbamimidoylsulfanyl)benzamide 3,5-Dinitrobenzoate lies in its combined functional groups, which provide a versatile platform for various chemical reactions and applications.
属性
IUPAC Name |
(4-carbamoylphenyl) carbamimidothioate;3,5-dinitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.C7H4N2O6/c9-7(12)5-1-3-6(4-2-5)13-8(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-4H,(H2,9,12)(H3,10,11);1-3H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCYXEWNGGBXHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
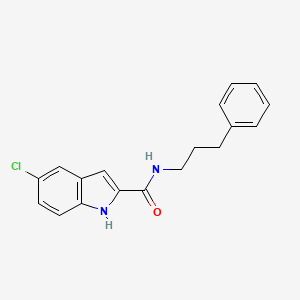
![N-(3-fluoro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2369345.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2369346.png)
![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2369347.png)
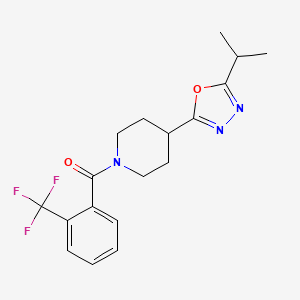
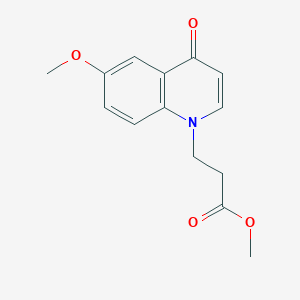
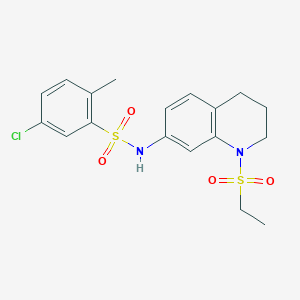
![4-(4-chlorophenyl)-2-[(Z)-2-[1-(naphthalen-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole](/img/structure/B2369351.png)
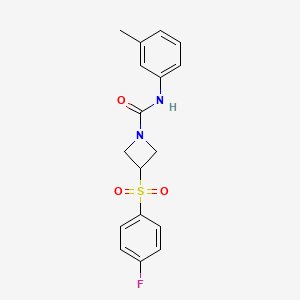
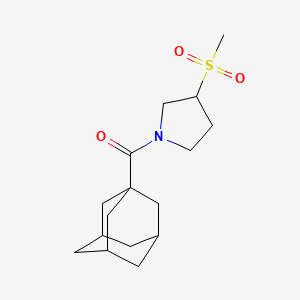
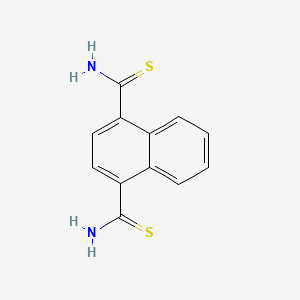
![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2369361.png)

![2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2369365.png)
